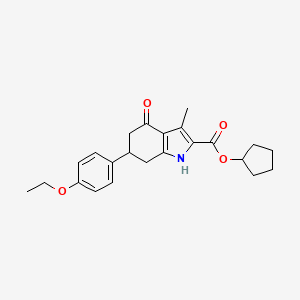
2-(Methylsulfanyl)ethyl 4-(2-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)ethyl 4-(2-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a tetrahydropyrimidine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl 4-(2-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group. This can be achieved through electrophilic halogenation using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Next, the tetrahydropyrimidine ring is constructed through a cyclization reaction involving appropriate precursors such as urea or thiourea, and a suitable aldehyde or ketone. The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization process .
Finally, the carboxylate ester is introduced through esterification reactions, typically using an alcohol and a carboxylic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)ethyl 4-(2-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound can be investigated for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)ethyl 4-(2-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group may facilitate binding to hydrophobic pockets, while the tetrahydropyrimidine ring may interact with specific amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)ethyl 4-phenyl-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(Methylsulfanyl)ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromophenyl group in 2-(Methylsulfanyl)ethyl 4-(2-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance its binding affinity to biological targets.
Properties
Molecular Formula |
C16H19BrN2O3S |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-methylsulfanylethyl 6-(2-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3S/c1-10-13(15(20)22-8-9-23-3)14(18-16(21)19(10)2)11-6-4-5-7-12(11)17/h4-7,14H,8-9H2,1-3H3,(H,18,21) |
InChI Key |
GLSOSNVMHFUERW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2Br)C(=O)OCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11493899.png)

![4-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11493927.png)
![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B11493929.png)
![3-[(phenylsulfonyl)methyl]-N-[2-(piperazin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493933.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11493938.png)

![1-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11493942.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11493949.png)
![7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11493954.png)
![15-butyl-11-(furan-3-yl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11493958.png)
![N-[(3,5-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493966.png)
![5-(4-Chlorophenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B11493973.png)
![2-Chloro-6-methoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol](/img/structure/B11493975.png)
